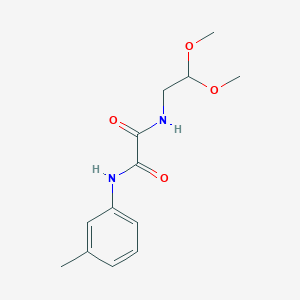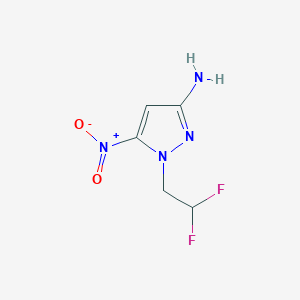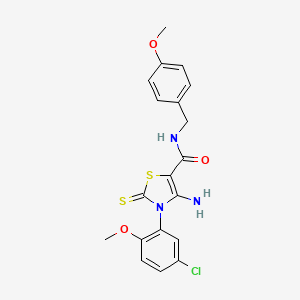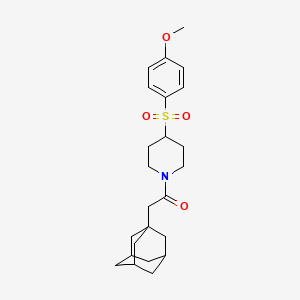
N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents used, the conditions of the reaction, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral data (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Synthesis of Imidazolidin-2-ones
The compound serves as a precursor in the synthesis of new imidazolidin-2-ones, which are nitrogen-containing heterocycles of significant interest due to their wide spectrum of biological activity . These activities include:
Antitumor Applications
Imidazolidin-2-one derivatives synthesized using N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide have shown potential in antitumor applications. They exhibit antitumor activities, which could be leveraged in cancer treatment strategies .
Antileishmanial Activity
These derivatives also display antileishmanial activity, suggesting their use in treating leishmaniasis, a disease caused by protozoan parasites .
Antimicrobial Properties
The antimicrobial properties of imidazolidin-2-one derivatives make them candidates for developing new antimicrobial drugs .
Alzheimer’s Disease Treatment
There is potential for these compounds to be used in treating Alzheimer’s disease, providing a new avenue for therapeutic intervention .
HIV-1 Protease Inhibition
The derivatives can act as inhibitors of HIV-1 protease, an enzyme critical for the life cycle of HIV, indicating their use in HIV treatment .
Serotonin and Chemokine Receptor Antagonism
They can function as antagonists for 5-HT2C serotonin receptors and CCR5 chemokine receptors, which are targets for various neurological and immunological disorders .
CDK2 Inhibition for Cancer Treatment
Separately, compounds with a similar structural motif have been identified as novel CDK2 inhibitors, a target for selective cancer treatment . These compounds have shown significant inhibitory activity against cancer cell lines, suggesting that N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide derivatives could be explored for similar applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-5-4-6-10(7-9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPHNNDQPMDMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)
![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)


![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide](/img/structure/B3007716.png)
![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)

![N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide](/img/structure/B3007719.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)